molecular formula C8H11ClN2 B3046822 3-(chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole CAS No. 1310379-37-3

3-(chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole

Cat. No.: B3046822
CAS No.: 1310379-37-3
M. Wt: 170.64
InChI Key: RNPYHJOQHDMNJZ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chloromethyl group at position 3, a cyclopropyl group at position 5, and a methyl group at position 1 of the pyrazole ring

Preparation Methods

The synthesis of 3-(chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-(chloromethyl)-1-methyl-1H-pyrazole with cyclopropylmagnesium bromide. The reaction is typically carried out in an inert atmosphere using anhydrous solvents to prevent moisture from interfering with the reaction. The reaction mixture is then refluxed, and the product is isolated through standard purification techniques such as column chromatography.

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and specific reaction conditions to ensure high efficiency and scalability.

Chemical Reactions Analysis

3-(Chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.

Scientific Research Applications

3-(Chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug discovery and development. Its structural features make it a candidate for designing new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(Chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:

    3-(Chloromethyl)-1-methyl-1H-pyrazole: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    5-Cyclopropyl-1-methyl-1H-pyrazole:

    3-(Chloromethyl)-5-phenyl-1-methyl-1H-pyrazole: Contains a phenyl group instead of a cyclopropyl group, which may alter its chemical behavior and biological interactions.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

3-(chloromethyl)-5-cyclopropyl-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-11-8(6-2-3-6)4-7(5-9)10-11/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPYHJOQHDMNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701215083
Record name 1H-Pyrazole, 3-(chloromethyl)-5-cyclopropyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310379-37-3
Record name 1H-Pyrazole, 3-(chloromethyl)-5-cyclopropyl-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310379-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3-(chloromethyl)-5-cyclopropyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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